molecular formula C12H13FN2 B1459549 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine CAS No. 1610043-62-3

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Cat. No. B1459549
Key on ui cas rn: 1610043-62-3
M. Wt: 204.24 g/mol
InChI Key: XJZQDVQLOSFFRK-UHFFFAOYSA-N
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Patent
US09388133B2

Procedure details

5-(2-Fluorophenyl)-1H-pyrrol-3-carboxaldehyde 1d (1.89 g, 10 mmol, prepared by a known method disclosed in “Journal of Medicinal Chemistry”, 2012, 55(9), 4446-4456) was dissolved in 20 mL of methylamine, and the reaction solution was stirred for 1 h. Sodium borohydride (1.14 g, 30 mmol) was added and continuously stirred for 1 h. 10 mL of water were added to the reaction solution, and the reaction solution was concentrated under reduced pressure to obtain the title product 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine 1e (2.0 g, a yellow oil), which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:12][CH:11]=[C:10]([CH:13]=O)[CH:9]=1.[BH4-].[Na+].O.[CH3:18][NH2:19]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:12][CH:11]=[C:10]([CH2:13][NH:19][CH3:18])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC(=CN1)C=O
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
continuously stirred for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC(=CN1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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